2,6-Bis(2-methylpropyl)piperidine
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Overview
Description
2,6-Bis(2-methylpropyl)piperidine is a piperidine derivative characterized by the presence of two 2-methylpropyl groups attached to the 2 and 6 positions of the piperidine ring. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-methylpropyl)piperidine typically involves the alkylation of piperidine with 2-methylpropyl halides under basic conditions. One common method includes the use of a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 2-methylpropyl bromide or chloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions, and the process conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methylpropyl)piperidine in biological systems involves its interaction with specific molecular targets. It may modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Evodiamine: A bioactive alkaloid with anticancer properties.
Matrine: An alkaloid with various pharmacological activities.
Uniqueness: 2,6-Bis(2-methylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual 2-methylpropyl groups enhance its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2,6-bis(2-methylpropyl)piperidine |
InChI |
InChI=1S/C13H27N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h10-14H,5-9H2,1-4H3 |
InChI Key |
UMEAZVHLJSCGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC(N1)CC(C)C |
Origin of Product |
United States |
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